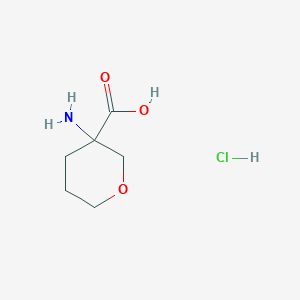

3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name is 3-aminooxane-3-carboxylic acid;hydrochloride , reflecting its cyclic oxane (tetrahydropyran) structure with an amino group and carboxylic acid at the 3-position, paired with a hydrochloride counterion.

The hydrochloride salt enhances solubility and stability for synthetic applications.

Historical Context in Heterocyclic Chemistry Research

Pyran derivatives, including amino acid-functionalized variants, have been central to synthetic chemistry since the 20th century. Early work focused on sugar amino acids, where pyranose rings serve as scaffolds for bioactive molecules. The development of This compound aligns with advances in:

Properties

IUPAC Name |

3-aminooxane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)2-1-3-10-4-6;/h1-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRJJJOLSXFQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 5,6-dihydro-2H-pyran-3-carboxylic acid with aniline under specific conditions to introduce the anilide group. The reaction conditions typically involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.

Industry: It is used in the development of fungicidal agents for agricultural applications.

Mechanism of Action

The mechanism of action of 3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s anilide group plays a crucial role in its biological activity, allowing it to bind to enzymes or receptors involved in fungal cell wall synthesis. This binding disrupts the normal function of these enzymes or receptors, leading to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

5,6-dihydro-2H-pyran-3-carboxylic acid: The parent compound from which 3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride is derived.

Indole derivatives: These compounds share similar biological activities and are used in the treatment of various diseases.

Uniqueness

This compound is unique due to its specific anilide group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new fungicidal agents.

Biological Activity

3-Aminotetrahydro-2H-pyran-3-carboxylic acid hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amino group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility, making it suitable for various biological studies. The chemical structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various fungal strains, which is particularly relevant for developing antifungal agents. The mechanism of action involves the compound's interaction with enzymes or receptors critical for fungal cell wall synthesis, disrupting normal cellular functions and inhibiting growth .

2. Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, the compound has shown potential in inhibiting the proliferation of neuroblastoma cells with IC50 values indicating effective cytotoxicity at micromolar concentrations . This suggests that it may have applications in cancer therapy, particularly in targeting specific tumor types.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding, influencing enzyme activity and metabolic pathways. This interaction can lead to either substrate or inhibitor roles in enzymatic reactions, affecting cellular processes such as signaling pathways and gene expression .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of this compound against common fungal pathogens. The results indicated a significant reduction in fungal viability at concentrations as low as 5 µg/mL. The study highlighted the compound's potential as a lead for developing new antifungal therapies .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-aminotetrahydro-2H-pyran-3-carboxylic acid hydrochloride relevant to experimental design?

- Answer : The compound features a pyran ring with an amino group and a carboxylic acid substituent. Its molecular formula is C₆H₁₀ClNO₃ (derived from analogous structures in ), with a molecular weight of ~179.6 g/mol . Key properties include hygroscopicity (requiring storage at -20°C in desiccators ) and solubility in polar solvents like water or methanol. For experimental reproducibility, characterize its purity via HPLC (e.g., C18 column, phosphate buffer-methanol mobile phase) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Answer : A validated method involves stereoselective cyclization of precursor aldehydes using chiral catalysts (e.g., L-proline derivatives). Post-synthesis, purify via recrystallization in ethanol/water and confirm enantiomeric excess using chiral HPLC or polarimetry . For scale-up, optimize reaction conditions (e.g., temperature, solvent ratio) to minimize racemization .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Answer : Conflicting stability reports may arise from differences in buffer systems or degradation pathways. Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to track degradation products. For example, acidic conditions (pH < 3) may hydrolyze the pyran ring, while alkaline conditions (pH > 8) could deaminate the amino group. Quantify degradation kinetics using Arrhenius equations .

Q. How can researchers design assays to evaluate the biological activity of this compound in receptor-binding studies?

- Answer : Use radioligand displacement assays (e.g., with tritiated agonists/antagonists) to measure binding affinity (Kᵢ) for target receptors (e.g., GABA₃ or NMDA receptors). For functional activity, employ calcium flux assays or patch-clamp electrophysiology in neuronal cell lines. Validate specificity via knockout models or competitive inhibitors .

Q. What methodologies address low yields in the catalytic hydrogenation step during synthesis?

- Answer : Low yields often stem from catalyst poisoning or suboptimal H₂ pressure. Screen catalysts (e.g., Pd/C vs. PtO₂ ) and use inert atmosphere gloveboxes to prevent oxidation. Monitor reaction progress via in-situ FTIR to detect intermediate imine formation. Post-reaction, employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Methodological Validation & Data Interpretation

Q. How should researchers validate HPLC methods for quantifying this compound in complex matrices (e.g., plasma)?

- Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Test 5–100 μg/mL range (r² ≥ 0.999).

- Accuracy/Precision : Spike recovery (98–102%) and RSD ≤ 2% for intra-/inter-day assays.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).

Use matrix-matched calibration to mitigate ion suppression in biological samples .

Q. What computational tools predict the metabolic fate of this compound?

- Answer : Employ in silico platforms like SwissADME or Meteor Nexus to simulate Phase I/II metabolism. Key metabolic pathways include N-dealkylation (amino group) and glucuronidation (carboxylic acid). Cross-validate predictions with in vitro hepatocyte models and HR-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.